molecular formula C5H6N2S B1283297 3-Aminopyridine-4-thiol CAS No. 89002-13-1

3-Aminopyridine-4-thiol

Cat. No. B1283297
CAS RN: 89002-13-1
M. Wt: 126.18 g/mol
InChI Key: MODUNSYPGHJXDP-UHFFFAOYSA-N
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Description

3-Aminopyridine-4-thiol is a compound that is part of a class of heterocyclic aromatic organic compounds containing both amine and thiol functional groups. While the specific compound 3-aminopyridine-4-thiol is not directly mentioned in the provided papers, related compounds and their derivatives are extensively studied due to their wide range of pharmaceutical, biological, and medicinal applications. These compounds serve as 'privileged scaffolds' in drug discovery and are valuable synthetic intermediates for constructing more complex heterocyclic systems .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, sulfanylmethyl-installed dimethylaminopyridine can be synthesized and used as an additive for native chemical ligation in peptide synthesis . Another method involves the cyclodehydration-aromatization reaction starting from readily available amides to synthesize 3-aminoimidazo[1,2-a]pyridines . Additionally, novel 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles can be synthesized via the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols . The synthesis of N-substituted 3-amino-4-halopyridines is achieved through a deprotection/alkylation protocol mediated by acids . These methods highlight the versatility and adaptability of synthetic approaches to access a variety of pyridine derivatives.

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as 2-amino-4-methylpyridine derivatives, have been determined and are stabilized by a combination of hydrogen bonds, exhibiting layered arrangements with dimeric motifs . The structure of the amine group in aminopyridines has been studied using microwave spectra and ab initio molecular orbital calculations, providing insights into the geometric preferences of these functional groups .

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by the presence of functional groups. For example, 3-cyanopyridin-2-thiol and its alkyl derivatives can react with halogen derivatives to yield 3-aminothieno[2,3-b]pyridine derivatives . The synthesis of sulfur-containing derivatives of 4-aminopyridines involves transamination and cyclization reactions, demonstrating the complex reactivity patterns that can be exploited for the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The presence of substituents such as nitro groups can significantly affect the vibrational properties, as seen in the vibrational studies and quantum chemical calculations of nitroderivatives of 2-amino-4-methylpyridine . The polarographic reduction of 3,3′-thiobispyridine derivatives indicates the electrochemical behavior of these compounds, which is essential for understanding their reactivity and potential applications .

Scientific Research Applications

Ribonucleotide Reductase Inhibition

3-Aminopyridine derivatives, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), have been studied extensively for their role as ribonucleotide reductase inhibitors. This enzyme is crucial for DNA synthesis and repair, making 3-AP a potential candidate for cancer therapy. A study by Feun et al. (2002) evaluated the pharmacokinetics and tumor inhibitory concentrations of 3-AP in patients with advanced cancer, revealing its potential for achieving relevant tumor inhibitory concentrations without significant toxicity (Feun et al., 2002). Similarly, Attia et al. (2008) explored the use of 3-AP in advanced adenocarcinoma of the pancreas, although the study indicated limited activity against this type of cancer (Attia et al., 2008).

Mitochondrial Targeting

3-Chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminescent agent, has been demonstrated to accumulate in mitochondria. This suggests potential applications in imaging and targeting mitochondria in biological studies. Amoroso et al. (2008) highlighted this application, marking it as the first use of a 3MLCT luminescent agent for targeting biological entities in imaging (Amoroso et al., 2008).

Neuromuscular Transmission Enhancement

Aminopyridines like 4-aminopyridine have been shown to potentiate synaptic and neuromuscular transmission by targeting voltage-activated calcium channel β subunits. This property makes them useful in treating neuromuscular disorders. Wu et al. (2009) provided evidence that 4-aminopyridine and its analogs directly stimulate high voltage-activated Ca2+ channels in neurons, suggesting their potential in enhancing neurotransmitter release (Wu et al., 2009).

Environmental Biodegradation

The biodegradation of aminopyridines like 4-aminopyridine in the environment has been studied, with findings indicating certain bacteria can utilize them as a carbon and nitrogen source. Takenaka et al. (2013) researched the enrichment and characterization of a bacterial culture capable of degrading 4-aminopyridine, uncovering the metabolic pathways involved (Takenaka et al., 2013).

Safety And Hazards

3-Aminopyridine-4-thiol is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is toxic if swallowed, and repeated exposure can result in absorption through the skin causing significant health hazard .

properties

IUPAC Name

3-amino-1H-pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODUNSYPGHJXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562729
Record name 3-Aminopyridine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyridine-4-thiol

CAS RN

38240-23-2, 89002-13-1
Record name 3-Amino-4(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38240-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopyridine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopyridine-4-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Takahashi, K Ueda - Pharmaceutical Bulletin, 1956 - jstage.jst.go.jp
… S Compared with isomeric 3~aminopyridine~4—thiol (Vlfla),11) interest— /"\—NH ing results were obtained. Contrary to 4~aminopyridine~3~thiol (V), H 2 (VIII) was soluble in alkali and …
Number of citations: 3 www.jstage.jst.go.jp
C Ling, L Fu, S Gao, W Chu, H Wang… - Journal of Medicinal …, 2014 - ACS Publications
… To the solution of 3-aminopyridine-4-thiol 79 (300 mg, 2.4 mmol) in MeOH (10 mL) were added 1,4-dithiothreitol (154 mg, 1.0 mmol) and mutilin 14-tosyloxyacetate 8 (1.54 mg, 2.9 mmol…
Number of citations: 69 pubs.acs.org
高橋酉蔵, 牧敬文 - YAKUGAKU ZASSHI, 1958 - jstage.jst.go.jp
… chloro (methoxy, ethoxy) pyridine-2-thiol and 3-aminopyridine-4-thiol were synthesized and conditions for Smiles rearrangement to take place were examined. As a result, it was …
Number of citations: 3 www.jstage.jst.go.jp
高橋酉蔵, 上田寛一 - Pharmaceutical bulletin, 1956 - jlc.jst.go.jp
… S Compared with isomeric 3~aminopyridine~4—thiol (Vlfla),11) interest— /"\—NH ing results were obtained. Contrary to 4~aminopyridine~3~thiol (V), H 2 (VIII) was soluble in alkali and …
Number of citations: 4 jlc.jst.go.jp

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